3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(propane-2-sulfonyl)pyrrolidine
Description
The compound 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(propane-2-sulfonyl)pyrrolidine is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group and a pyrrolidine moiety functionalized with a propane-2-sulfonyl group.
Properties
IUPAC Name |
3-cyclopropyl-6-[(1-propan-2-ylsulfonylpyrrolidin-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-11(2)25(22,23)20-8-7-12(9-20)10-24-15-6-5-14-17-18-16(13-3-4-13)21(14)19-15/h5-6,11-13H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNRQYLRORQLDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(C1)COC2=NN3C(=NN=C3C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(propane-2-sulfonyl)pyrrolidine is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolo-pyridazine core with a cyclopropyl group and a sulfonyl-pyrrolidine moiety. Its unique structure contributes to its interaction with various biological targets. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₃S |
| Molecular Weight | 302.37 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. It has been shown to act as an inhibitor of bromodomain-containing proteins (BRDs), which play crucial roles in gene regulation and cancer progression.
Inhibitory Activity
Research indicates that derivatives of the triazolo-pyridazine scaffold exhibit micromolar IC₅₀ values against BRD4 BD1/BD2, suggesting significant potential as therapeutic agents in cancer treatment . The binding modes of these compounds have been elucidated through structural studies, revealing key interactions with conserved residues in the target proteins.
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds and derivatives. Notable findings include:
- Cytotoxicity : In vitro studies demonstrated that triazolo-pyridazine derivatives exhibit moderate to high cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, one study reported an IC₅₀ value of 1.06 μM for a related compound against A549 cells .
- Enzyme Inhibition : The compound's ability to inhibit c-Met kinase was highlighted in research where it showed comparable efficacy to established inhibitors like Foretinib, with an IC₅₀ value of 0.090 μM . This suggests potential applications in targeted cancer therapies.
- Apoptosis Induction : Mechanistic studies revealed that certain derivatives could induce apoptosis in cancer cells by arresting the cell cycle at the G0/G1 phase and promoting late-stage apoptosis .
Case Studies
A case study involving a derivative of the compound demonstrated significant anticancer activity through multiple mechanisms:
- Cell Cycle Arrest : The derivative caused cell cycle arrest in A549 cells.
- Apoptosis : Flow cytometry analysis indicated increased rates of apoptosis.
- Molecular Docking Studies : These studies provided insights into the binding affinity and orientation of the compound within the active site of target enzymes.
Comparison with Similar Compounds
Sulfonamide Substituents
The propane-2-sulfonyl group in the target compound may enhance metabolic stability compared to the 2,4-difluorophenyl sulfonyl group in the piperazinyl analog . Fluorinated aryl sulfonamides often exhibit improved binding affinity but may increase toxicity risks, whereas alkyl sulfonamides (e.g., propane-2-sulfonyl) could offer better solubility .
Heterocyclic Linkers
Piperazine derivatives are common in kinase inhibitors, while pyrrolidine-containing compounds may favor central nervous system penetration due to reduced polarity .
Lumping Strategy Relevance
As noted in climate modeling studies, structurally similar compounds (e.g., triazolopyridazines with cyclopropyl groups) may be "lumped" into surrogate categories for pharmacokinetic or toxicity studies . This approach could streamline comparative analyses of the target compound and its analogs.
Toxicity Considerations
While heterocyclic amines (e.g., imidazoquinolines like IQ) are carcinogenic , the target compound’s triazolopyridazine core lacks the fused aromatic system associated with genotoxicity. However, sulfonamide groups require careful evaluation for idiosyncratic toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
